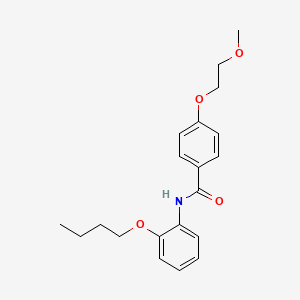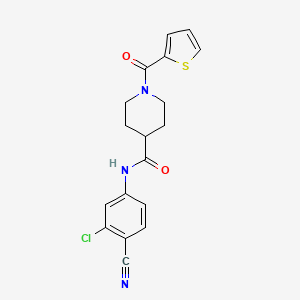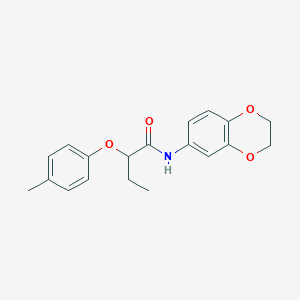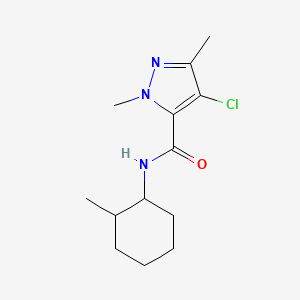
4-chloro-1,3-dimethyl-N-(2-methylcyclohexyl)-1H-pyrazole-5-carboxamide
説明
4-chloro-1,3-dimethyl-N-(2-methylcyclohexyl)-1H-pyrazole-5-carboxamide, also known as JWH-018, is a synthetic cannabinoid that was first discovered in 1995 by John W. Huffman. It is commonly used as a research chemical in scientific studies to investigate the effects of cannabinoids on the human body. In
作用機序
4-chloro-1,3-dimethyl-N-(2-methylcyclohexyl)-1H-pyrazole-5-carboxamide acts as a full agonist at the cannabinoid receptor CB1, which is primarily found in the brain and central nervous system. It binds to the receptor and activates it, leading to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the psychoactive effects of this compound.
Biochemical and Physiological Effects:
The use of this compound has been shown to produce a range of biochemical and physiological effects. These effects include increased heart rate, blood pressure, and body temperature, as well as altered mood, perception, and cognition. This compound has also been shown to have potential therapeutic effects, such as reducing inflammation and pain.
実験室実験の利点と制限
One advantage of using 4-chloro-1,3-dimethyl-N-(2-methylcyclohexyl)-1H-pyrazole-5-carboxamide in lab experiments is its ability to activate the CB1 receptor, which is the primary target of endogenous cannabinoids. This allows researchers to investigate the effects of cannabinoids on the human body in a controlled and precise manner. However, one limitation of using this compound is its potency and potential for abuse. It is important for researchers to handle this compound with caution and follow proper safety protocols.
将来の方向性
There are several future directions for research on 4-chloro-1,3-dimethyl-N-(2-methylcyclohexyl)-1H-pyrazole-5-carboxamide. One area of interest is the potential therapeutic effects of cannabinoids on various medical conditions, such as chronic pain, anxiety, and depression. Another area of interest is the development of new synthetic cannabinoids with improved therapeutic properties and reduced potential for abuse. Additionally, further research is needed to fully understand the long-term effects of this compound use on the human body.
Conclusion:
In conclusion, this compound is a synthetic cannabinoid that is commonly used in scientific research to investigate the effects of cannabinoids on the human body. Its ability to activate the CB1 receptor makes it a valuable tool for studying the endocannabinoid system and its role in various physiological processes. While this compound has potential therapeutic effects, it is important for researchers to handle it with caution due to its potency and potential for abuse. Future research on this compound and other synthetic cannabinoids will continue to advance our understanding of the endocannabinoid system and its potential therapeutic applications.
科学的研究の応用
4-chloro-1,3-dimethyl-N-(2-methylcyclohexyl)-1H-pyrazole-5-carboxamide is used in scientific research to investigate the effects of cannabinoids on the human body. It is commonly used to study the endocannabinoid system and its role in various physiological processes. This compound is also used to investigate the potential therapeutic effects of cannabinoids on various medical conditions, such as chronic pain, anxiety, and depression.
特性
IUPAC Name |
4-chloro-2,5-dimethyl-N-(2-methylcyclohexyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN3O/c1-8-6-4-5-7-10(8)15-13(18)12-11(14)9(2)16-17(12)3/h8,10H,4-7H2,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEGNBHLMGGLEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2=C(C(=NN2C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-ethyl-5-methyl-N-[2-(methylthio)phenyl]-4-isoxazolecarboxamide](/img/structure/B4768368.png)
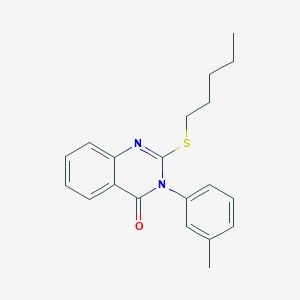
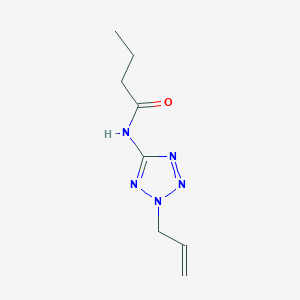

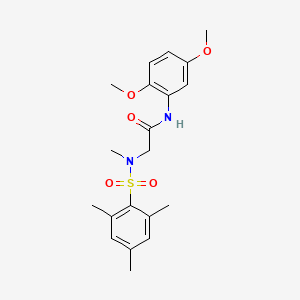
![N-[4-({2-cyano-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]vinyl}amino)phenyl]acetamide](/img/structure/B4768413.png)
![2-(4-phenyl-1-piperazinyl)-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B4768415.png)
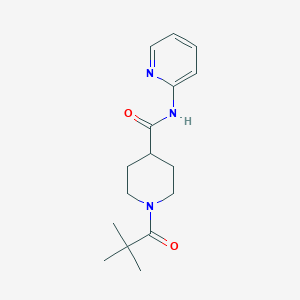
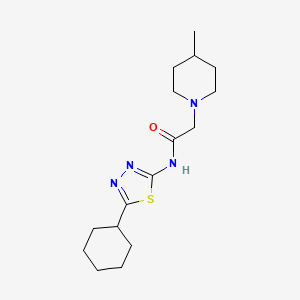
![ethyl 2-[({[4-(4-chlorophenoxy)butanoyl]amino}carbonothioyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4768452.png)
![2-(3,4-dimethylphenyl)-2-oxoethyl 2-[(2-nitrophenyl)thio]benzoate](/img/structure/B4768455.png)
